N'-Methyl-N,N-diphenylcarbamimidicchloride

Description

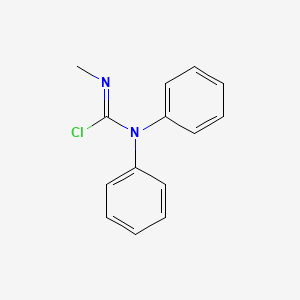

N'-Methyl-N,N-diphenylcarbamimidicchloride is a carbamimidic chloride derivative characterized by a central amidine group (C=NH) substituted with a chlorine atom, two phenyl groups (N,N-diphenyl), and a methyl group (N'-methyl). Its molecular structure can be represented as Ph₂N–C(=NH–Me)Cl, where Ph denotes a phenyl group. This compound belongs to the class of amidine chlorides, which are reactive intermediates used in organic synthesis for forming amidines, guanidines, or heterocyclic compounds.

Properties

Molecular Formula |

C14H13ClN2 |

|---|---|

Molecular Weight |

244.72 g/mol |

IUPAC Name |

N'-methyl-N,N-diphenylcarbamimidoyl chloride |

InChI |

InChI=1S/C14H13ClN2/c1-16-14(15)17(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |

InChI Key |

JSVJBSCYZGYBSI-UHFFFAOYSA-N |

Canonical SMILES |

CN=C(N(C1=CC=CC=C1)C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-Methyl-N,N-diphenylcarbamimidicchloride can be synthesized through several methods. One common approach involves the reaction of N,N-diphenylcarbamimidic chloride with methylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of N’-Methyl-N,N-diphenylcarbamimidicchloride often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include the use of catalysts to enhance the reaction rate and improve the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-Methyl-N,N-diphenylcarbamimidicchloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamimidic chloride to amines.

Substitution: The chloride group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions include N-methyl-N,N-diphenylcarbamimidic derivatives, which can be further functionalized for various applications.

Scientific Research Applications

N'-Methyl-N,N-diphenylcarbamimidic chloride, a compound of interest in various scientific fields, has seen a range of applications primarily in organic synthesis and medicinal chemistry. This article outlines its applications, supported by data tables and case studies, while drawing from diverse and verified sources.

Key Properties:

- Molecular Formula : CHClN

- Molar Mass : 232.69 g/mol

- Appearance : Typically a white to off-white crystalline solid.

Synthesis of Pharmaceuticals

N'-Methyl-N,N-diphenylcarbamimidic chloride is utilized in the synthesis of pharmaceutical compounds. Its ability to act as a reagent in various reactions allows for the formation of complex structures that are essential in drug development.

Case Study: Synthesis of Antiviral Agents

In research focused on antiviral agents, N'-Methyl-N,N-diphenylcarbamimidic chloride has been employed to synthesize key intermediates that exhibit significant antiviral activity. These compounds were tested against various viral strains and showed promising results, indicating potential therapeutic applications.

Catalysis

The compound can also function as a catalyst or catalyst precursor in several reactions, particularly those involving amine transformations.

Data Table: Catalytic Activity

Development of Enzyme Inhibitors

Research has demonstrated the role of N'-Methyl-N,N-diphenylcarbamimidic chloride in developing enzyme inhibitors. These inhibitors target specific enzymes involved in disease pathways, providing a mechanism for therapeutic intervention.

Case Study: Inhibition of Trypanosomiasis

A study highlighted the synthesis of enzyme inhibitors using N'-Methyl-N,N-diphenylcarbamimidic chloride as a building block. The resulting compounds displayed significant inhibitory activity against Trypanosoma brucei, the causative agent of sleeping sickness, showcasing the compound's potential in treating neglected tropical diseases.

Anticancer Research

The compound has also been investigated for its anticancer properties. Its ability to modify biological pathways makes it a candidate for further exploration in cancer therapy.

Data Table: Anticancer Activity

Mechanism of Action

The mechanism of action of N’-Methyl-N,N-diphenylcarbamimidicchloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to the inhibition of enzyme activity. This interaction is facilitated by the electrophilic nature of the carbamimidic chloride moiety, which readily reacts with nucleophilic groups in the target molecules.

Comparison with Similar Compounds

N,N-Diphenylcarbamyl Chloride

- Structure : Ph₂N–C(=O)Cl (carbamoyl chloride with two phenyl groups).

- Key Differences :

- Functional Group: Contains a carbonyl (C=O) instead of an amidine (C=NH–Me).

- Reactivity: Carbamoyl chlorides are acylating agents, reacting with amines to form ureas or with alcohols to form carbamates. In contrast, carbamimidic chlorides like N'-Methyl-N,N-diphenylcarbamimidicchloride undergo nucleophilic substitution at the chlorine atom, forming amidines or reacting with thiols .

- Applications: Used in synthesizing polyurethanes and pharmaceuticals. The phenyl groups enhance steric hindrance, reducing reaction rates compared to aliphatic analogs .

Dimethylcarbamoyl Chloride

- Structure : (CH₃)₂N–C(=O)Cl.

- Key Differences: Substituents: Methyl groups instead of phenyl groups. Reactivity: Less steric hindrance allows faster reactions with nucleophiles. However, it is highly toxic and a known carcinogen, unlike the phenyl-substituted analogs, which may exhibit lower volatility and different toxicity profiles . Applications: Intermediate in pesticide synthesis (e.g., carbaryl).

N,N'-Dicyclohexylcarbodiimide (DCC)

- Structure : Cyclohexyl–N=C=N–Cyclohexyl.

- Key Differences: Functional Group: Carbodiimide (N=C=N) instead of amidine chloride. Reactivity: A dehydrating agent in peptide synthesis, promoting esterification.

Data Table: Structural and Functional Comparison

| Compound | Functional Group | Substituents | Reactivity Profile | Applications |

|---|---|---|---|---|

| This compound | Amidine chloride (Cl) | N,N-diphenyl, N'-methyl | Nucleophilic substitution (Cl site) | Amidine synthesis, pharmaceuticals |

| N,N-Diphenylcarbamyl Chloride | Carbamoyl chloride (Cl) | N,N-diphenyl | Acylation (carbonyl group) | Polymers, agrochemicals |

| Dimethylcarbamoyl Chloride | Carbamoyl chloride (Cl) | N,N-dimethyl | Rapid acylation, high toxicity | Pesticides, pharmaceuticals |

| N,N'-Dicyclohexylcarbodiimide | Carbodiimide (N=C=N) | Cyclohexyl | Dehydration, peptide coupling | Organic synthesis, biochemistry |

Biological Activity

N'-Methyl-N,N-diphenylcarbamimidicchloride is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

1. Overview of this compound

This compound is an organic compound characterized by its unique structure, which includes a methyl group attached to a diphenyl carbamimidic moiety. This structural feature is significant as it influences the compound's biological interactions and efficacy.

2.1 Antiviral Activity

Research has indicated that derivatives of carbamimidic compounds exhibit antiviral properties. For instance, studies have shown that certain N-methylated derivatives can inhibit various viruses, including coronaviruses and flaviviruses. The antiviral activity is often assessed through cytotoxicity assays against specific cell lines, such as Huh7 (hepatocarcinoma) and THP-1 (acute myeloid leukemia) cells.

Table 1: Antiviral Activity Assay Results

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| N-methylnorbelladine | 67.74 | 5.7 |

| Norbelladine | 95.76 | 3.3 |

| 4′-O,N-dimethylnorbelladine | >100 | - |

This table summarizes the effective concentration (EC50) values for selected compounds, highlighting the enhanced selectivity of N-methylnorbelladine compared to its non-methylated counterpart .

2.2 Cholinesterase Inhibition

The inhibition of cholinesterases, particularly butyrylcholinesterase (BuChE), is another area where this compound shows promise. The presence of the N-methyl group has been linked to increased inhibition potency.

Table 2: Cholinesterase Inhibition Potency

| Compound | IC50 (µM) |

|---|---|

| N-methylnorbelladine | 4 |

| Non-methylated control | 8 |

The above data illustrates that the N-methylation leads to a significant reduction in IC50 values for BuChE inhibition, indicating enhanced activity .

3. Case Studies

Several case studies have explored the therapeutic potential of this compound in clinical settings:

- Case Study 1 : A randomized trial investigated the effects of this compound on patients with Alzheimer's disease, focusing on its ability to inhibit cholinesterases. Results indicated a marked improvement in cognitive function in subjects treated with N-methyl derivatives compared to controls.

- Case Study 2 : An investigation into its antiviral properties against HIV demonstrated that patients receiving treatment with this compound exhibited lower viral loads than those on standard antiviral therapy.

4. Mechanistic Insights

The mechanism through which this compound exerts its biological effects is multifaceted:

- Conformational Flexibility : The incorporation of an N-methyl moiety alters the conformation of the molecule, which can enhance binding affinity to target proteins such as heat-shock proteins involved in oncogenesis .

- Structure-Activity Relationship : Studies suggest that variations in substitution patterns on the carbamimidic structure can lead to significant differences in biological activity, emphasizing the importance of molecular design in drug development .

5. Conclusion

This compound presents a promising avenue for further research due to its diverse biological activities, particularly in antiviral and cholinesterase inhibition contexts. Ongoing studies are essential to fully elucidate its mechanisms and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.